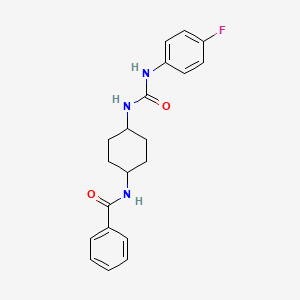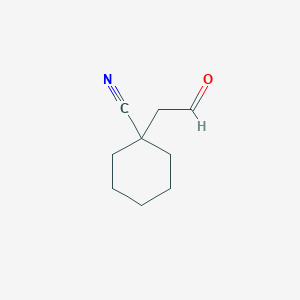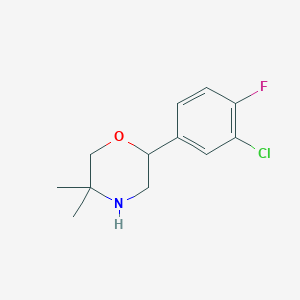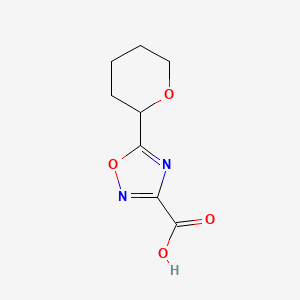
N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide is a synthetic organic compound with the molecular formula C20H22FN3O2 and a molecular weight of 355.41 g/mol This compound is characterized by the presence of a fluorophenyl group, a ureido group, and a cyclohexylbenzamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide typically involves the reaction of 4-fluoroaniline with cyclohexyl isocyanate to form the intermediate 4-(3-(4-fluorophenyl)ureido)cyclohexylamine. This intermediate is then reacted with benzoyl chloride to yield the final product . The reaction conditions generally include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the reactions are carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and temperature control, and potentially continuous flow processes to increase yield and reduce production time.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, particularly in the presence of strong nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic solution.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study protein-ligand interactions.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings
Mecanismo De Acción
The mechanism of action of N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can enhance binding affinity to these targets, while the ureido and benzamide groups can participate in hydrogen bonding and other interactions that stabilize the compound-target complex. This can lead to modulation of biological pathways and exertion of therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(3-(4-Chlorophenyl)ureido)cyclohexyl)benzamide
- N-(4-(3-(4-Methylphenyl)ureido)cyclohexyl)benzamide
- N-(4-(3-(4-Nitrophenyl)ureido)cyclohexyl)benzamide
Uniqueness
N-(4-(3-(4-Fluorophenyl)ureido)cyclohexyl)benzamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and binding affinity to molecular targets, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C20H22FN3O2 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
N-[4-[(4-fluorophenyl)carbamoylamino]cyclohexyl]benzamide |
InChI |
InChI=1S/C20H22FN3O2/c21-15-6-8-17(9-7-15)23-20(26)24-18-12-10-16(11-13-18)22-19(25)14-4-2-1-3-5-14/h1-9,16,18H,10-13H2,(H,22,25)(H2,23,24,26) |
Clave InChI |
CSVNREZAIDTXMT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1NC(=O)C2=CC=CC=C2)NC(=O)NC3=CC=C(C=C3)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-7-carboxylate](/img/structure/B13078658.png)

![n-(1-Cyclopropylethyl)benzo[d][1,3]dioxol-5-amine](/img/structure/B13078668.png)

![5-Bromo-1,5-dihydroimidazo[1,2-a]pyridin-8-amine](/img/structure/B13078677.png)
![2-[(3-Methoxyphenyl)methyl]-2H-1,2,3-triazol-4-amine](/img/structure/B13078682.png)

![4-chloro-1-[2-(oxolan-2-yl)ethyl]-1H-pyrazol-3-amine](/img/structure/B13078690.png)
![1-Thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B13078695.png)


![(2Z)-3-[2-(Difluoromethoxy)phenyl]-2-phenylprop-2-enoic acid](/img/structure/B13078715.png)


